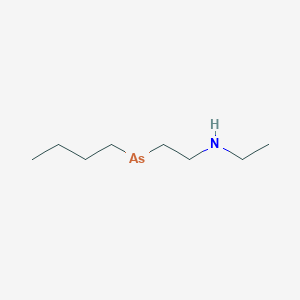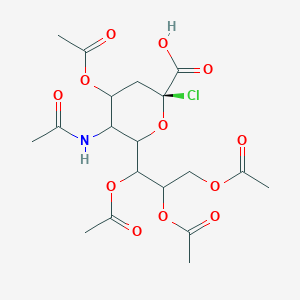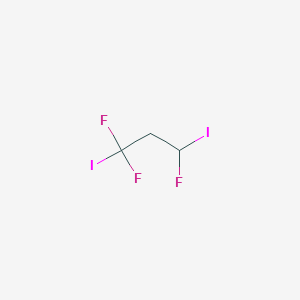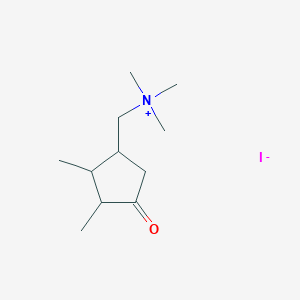![molecular formula C15H20O3 B14604325 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate CAS No. 59793-86-1](/img/structure/B14604325.png)
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl group substituted with a 2,2-dimethylpropanoyl group and an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate typically involves the esterification of 4-(2,2-dimethylpropanoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-(2,2-dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(2,2-Dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with similar functional groups but lacking the phenyl and dimethylpropanoyl moieties.
Methyl benzoate: Another ester with a benzene ring but different substituents.
Isopropyl acetate: An ester with a similar structure but different alkyl groups.
Uniqueness: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is unique due to the presence of both the phenyl ring and the 2,2-dimethylpropanoyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of specialized fragrances.
Propriétés
Numéro CAS |
59793-86-1 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-[4-(2,2-dimethylpropanoyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C15H20O3/c1-10(18-11(2)16)12-6-8-13(9-7-12)14(17)15(3,4)5/h6-10H,1-5H3 |
Clé InChI |
XWLNYYMKPBLFSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)


![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
